molecular formula C10H13N3O6S B11949480 Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- CAS No. 67810-34-8

Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl-

Cat. No.: B11949480
CAS No.: 67810-34-8
M. Wt: 303.29 g/mol
InChI Key: DFNAFDHFFUVITM-UHFFFAOYSA-N
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Description

Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- is an organic compound characterized by the presence of a benzenamine core substituted with methylsulfonyl, dinitro, and N-propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzenamine derivatives followed by sulfonation and alkylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro and sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties and reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and reducing agents like hydrogen or metal hydrides for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various substituted benzenamine derivatives, each with distinct chemical and physical properties. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways. The sulfonyl group may enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzenamines, such as:

  • Benzenamine, 2-chloro-4-(methylsulfonyl)-
  • Benzenamine, 4,4’-methylenebis-
  • Various indole derivatives with similar substitution patterns

Uniqueness

What sets Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- apart is its specific combination of substituents, which confer unique chemical and physical properties

Properties

CAS No.

67810-34-8

Molecular Formula

C10H13N3O6S

Molecular Weight

303.29 g/mol

IUPAC Name

4-methylsulfonyl-2,6-dinitro-N-propylaniline

InChI

InChI=1S/C10H13N3O6S/c1-3-4-11-10-8(12(14)15)5-7(20(2,18)19)6-9(10)13(16)17/h5-6,11H,3-4H2,1-2H3

InChI Key

DFNAFDHFFUVITM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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